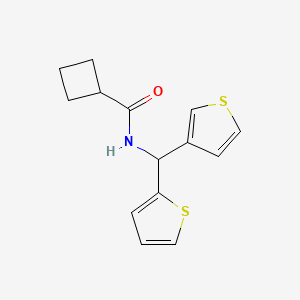

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c16-14(10-3-1-4-10)15-13(11-6-8-17-9-11)12-5-2-7-18-12/h2,5-10,13H,1,3-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSJZHJLRDUGBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with thiophene derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the compound can lead to the formation of thiol derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The cyclobutanecarboxamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural, crystallographic, and biological properties of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide with analogous compounds from the literature.

Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives

Key Comparisons:

Structural Features and Conformation Cyclobutane vs. Morpholine/Benzene: The cyclobutane group in the target compound introduces steric rigidity compared to the flexible morpholine ring in or the planar benzene in . This may reduce conformational freedom but enhance binding specificity in biological systems.

Dihedral Angles and Crystal Packing In , the thiophene and morpholine rings form a dihedral angle of 63.54°, leading to a twisted conformation. The target compound’s thiophene-thiophene dihedral angle (unreported) could similarly influence molecular packing and solubility. The nitrophenyl-thiophene dihedral angle in (8.50–13.53°) results in near-planar conformations, facilitating weak C–H⋯O/S interactions. The cyclobutane group may enforce non-planarity, reducing such interactions.

Intermolecular Interactions

- Hydrogen bonding dominates in (N–H⋯O chains), whereas relies on weaker C–H⋯O/S interactions. The target compound, lacking nitro or morpholine groups, may exhibit weaker interactions unless the cyclobutane’s strain enhances H-bond acceptor capacity.

Biological Activity Thiophene carboxamides with nitro groups (e.g., ) show genotoxicity, possibly due to nitroso metabolite formation. The absence of nitro substituents in the target compound may mitigate this risk. The ethylcarbamoyl derivative in acts as a synthetic intermediate, highlighting the role of substituents in directing reactivity toward heterocycle formation.

Hypothesized Properties of this compound

- Solubility : Predicted to be moderate due to polar carboxamide and thiophene groups, though cyclobutane may reduce solubility compared to morpholine derivatives .

- Bioactivity : Likely retains antibacterial/antifungal activity seen in , with enhanced selectivity due to rigid cyclobutane. Toxicity may be lower than nitro-substituted analogs.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutanecarboxamide core with thiophene rings, which are known for their diverse reactivity and interaction with biological targets. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its chemical properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Modulation : The thiophene rings can interact with various enzymes, potentially inhibiting or activating them, which may influence metabolic pathways relevant to disease states.

- Receptor Binding : The compound may bind to specific receptors, altering cellular signaling pathways involved in processes such as cell proliferation and apoptosis.

Antitumor Properties

Research has shown that this compound exhibits promising antitumor activity. In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression.

Table 1: Antitumor Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/ml) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in Cancer Research evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through caspase activation.

- Antimicrobial Efficacy : In an investigation focusing on drug-resistant bacteria, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 5 µg/ml, demonstrating its potential as an alternative treatment option for resistant strains.

- Mechanistic Insights : Research conducted by Zhang et al. (2021) explored the binding affinity of the compound to specific enzymes involved in cancer metabolism. The study utilized molecular docking simulations to predict interaction sites, revealing that the thiophene moieties enhance binding through π-stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.